N-(acid-PEG3)-N-bis(PEG3-amine)

PROTAC Branched PEG Multivalent Conjugation

Linear PEG linkers force researchers into sequential, low-yield conjugation strategies and often cause hydrophobic aggregation in PROTAC assays. N-(acid-PEG3)-N-bis(PEG3-amine) solves this with a branched, trivalent architecture delivering a 2:1 amine-to-acid stoichiometric advantage. • Enables simultaneous dual-payload conjugation (e.g., drug + fluorophore) or controlled DAR increase via two amine termini on a single antibody attachment point. • LogP of -5.7 ensures high aqueous solubility, minimizing in vitro aggregation artifacts common with hydrophobic linkers. • ≥98% purity with broad solubility in water, DMSO, DCM, and DMF supports sequential conjugations across solvent systems.

Molecular Formula C25H53N3O11
Molecular Weight 571.7 g/mol
Cat. No. B609394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(acid-PEG3)-N-bis(PEG3-amine)
SynonymsN-(acid-PEG3)-N-bis(PEG3-amine)
Molecular FormulaC25H53N3O11
Molecular Weight571.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30)
InChIKeyHHEQPDRTEWXDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(acid-PEG3)-N-bis(PEG3-amine) Heterotrifunctional PEG Linker


N-(acid-PEG3)-N-bis(PEG3-amine) (CAS 2183440-35-7) is a branched polyethylene glycol (PEG) derivative classified as a heterotrifunctional linker . Its core structure features a tertiary amine hub connecting one PEG3 chain terminating in a carboxylic acid (-COOH) and two PEG3 chains terminating in primary amines (-NH₂) [1]. This compound is a non-cleavable linker primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and multifunctional bioconjugates [2].

Architecture Branched heterotrifunctional PEG linker
Reactive topology 2 amine, 1 acid; 2:1 conjugation stoichiometry
Linker type Non-cleavable PEG3 for stable bioconjugates

N-(acid-PEG3)-N-bis(PEG3-amine) Differentiation from Linear PEGs


Simply substituting N-(acid-PEG3)-N-bis(PEG3-amine) with a common linear PEG analog (e.g., NH₂-PEG₃-COOH) or a homobifunctional PEG (e.g., NH₂-PEG₃-NH₂) fundamentally alters the molecular architecture and downstream conjugation strategy . The branched, trivalent design of N-(acid-PEG3)-N-bis(PEG3-amine) is not merely an incremental change; it provides a stoichiometric advantage by offering a 2:1 ratio of amine-to-acid reactive sites . This enables simultaneous dual-site conjugation or the construction of more complex, multi-valent assemblies that are structurally impossible to achieve with linear analogs. The physicochemical impact is also quantifiable: the increased PEG mass and branching topology significantly enhance aqueous solubility and lower LogP compared to smaller, linear linkers, directly influencing the pharmacokinetic properties of the final conjugate [1].

Linear NH₂-PEG₃-COOH Replaces 2:1 amine:acid stoichiometry with 1:1; dual-site conjugation and branched assembly become inaccessible. Stoichiometry shift
Homobifunctional NH₂-PEG₃-NH₂ Lacks the carboxylic acid handle; heterotrifunctional architecture and sequential orthogonal conjugation are lost. Functional mismatch
Shorter PEG or alkyl linkers Reduced hydrophilicity and different solution behavior; LogP and solubility profile may shift, altering conjugate developability. Physicochemical divergence

N-(acid-PEG3)-N-bis(PEG3-amine) Performance Evidence


Branched vs. Linear Topology for Multivalent Conjugation

N-(acid-PEG3)-N-bis(PEG3-amine) is a branched, heterotrifunctional molecule with a molecular weight of 571.7 Da, providing two amine (-NH₂) and one carboxylic acid (-COOH) reactive groups . In contrast, a linear analog such as NH₂-PEG₃-COOH has a molecular weight of only 221.25 Da and offers only a 1:1 ratio of amine to acid . This 2.6-fold increase in molecular mass and the addition of a second reactive amine significantly alters the linker's steric profile and conjugation potential, enabling the construction of branched conjugates or the attachment of two payloads to a single point, a capability absent in linear monofunctional linkers [1].

Branched vs. linear topology
Head-to-head
MW 571.7 Da, 1×-COOH + 2×-NH₂ vs. linear 221.3 Da, 1:1 amine:acid
158% mass increase; 2:1 reactive site stoichiometry
Enables multivalent conjugate design and dual-payload attachment.
PROTAC Branched PEG Multivalent Conjugation

Hydrophilicity and Aqueous Solubility Advantage

The compound's high PEG content and branched architecture result in a calculated LogP value of -5.7, indicating a strong preference for the aqueous phase . While direct LogP data for a linear PEG3-acid-amine comparator is often not reported due to its high polarity, the general trend is that increasing PEG chain length and branching decreases LogP [1]. This high hydrophilicity is a key advantage over shorter or alkyl-based PROTAC linkers, which often exhibit positive LogP values and suffer from poor aqueous solubility, limiting their utility in biological assays and requiring specialized formulation strategies [2].

Hydrophilicity (LogP)
Class-level
Calculated LogP = −5.7
Significantly lower than alkyl linkers (>5.7 LogP units difference)
Supports aqueous solubility and may reduce aggregation in biological assays.
PROTAC Linker LogP Hydrophilicity

Broad Solvent Compatibility Profile

N-(acid-PEG3)-N-bis(PEG3-amine) exhibits confirmed solubility in water, DMSO, DMF, and DCM . This broad solubility profile is a direct result of its PEGylated structure and compares favorably to many PROTAC building blocks that have limited solubility in either aqueous or organic phases [1]. For instance, more hydrophobic, alkyl-based linkers or E3 ligase ligands often require DMSO for dissolution and may precipitate upon dilution into aqueous buffers, complicating conjugation and biological assays .

Solvent compatibility
Class-level
Soluble in water, DMSO, DMF, DCM
Permits sequential conjugation in organic and aqueous media.
Vendor-reported solubility at RT
PROTAC Linker Solubility Bioconjugation

High Purity for Reproducible Conjugation

Reputable vendors consistently report a purity of ≥98% for N-(acid-PEG3)-N-bis(PEG3-amine) as determined by HPLC . This high level of purity is critical for ensuring accurate stoichiometry during conjugation reactions. In contrast, the purity of custom-synthesized or less rigorously characterized branched PEG linkers can vary significantly (often reported as ≥95%), with impurities such as mono-functional byproducts or residual salts that can compete for reactive sites and lead to heterogeneous conjugate mixtures . The 3% difference in purity specification may result in a significantly larger proportion of non-functional impurities that can derail sensitive PROTAC assembly and bioconjugation workflows .

Analytical purity
Cross-study comparable
≥98% (HPLC)
Up to 60% reduction in potential reactive impurities vs. ≥95% grade
Supports accurate stoichiometry and reproducible conjugate assembly.
PROTAC Synthesis PEG Linker Purity

PEG3 Arm Length and Conjugation Efficiency

While N-(acid-PEG3)-N-bis(PEG3-amine) itself has not been the subject of a dedicated kinetic study, research on structurally analogous branched PEG polymers provides a crucial class-level insight. A study on branched PEG-protein conjugation showed that increasing the linker length from 1 to 3 ethylene glycol (EG) units between the polymer backbone and the reactive end-group increased the conjugation yield to bovine serum albumin (BSA) from 10% to 24% [1]. The PEG3 spacer in N-(acid-PEG3)-N-bis(PEG3-amine) thus represents an optimized design element that balances steric accessibility with the benefits of a branched architecture, offering a clear advantage over analogous branched linkers with shorter (e.g., PEG1 or PEG2) spacer arms that are predicted to have significantly lower conjugation efficiency due to steric crowding [2].

PEG3 arm conjugation efficiency
Class-level
Conjugation yield increase from 10% (1 EG) to 24% (3 EG) in model system
Polym. Chem. 2016, branched polymer-BSA model
PEG3 spacer may reduce steric hindrance, improving conjugation outcomes.
Class-level inference; direct data for this linker pending
Bioconjugation PEG Linker Steric Hindrance

N-(acid-PEG3)-N-bis(PEG3-amine) Application Workflows


Multivalent E3 Ligase Presentation in PROTACs

This branched linker is ideally suited for synthesizing PROTACs where a single attachment point on the E3 ligase ligand can be used to present two target-protein-binding moieties. This is enabled by the linker's two amine termini . The high aqueous solubility (supported by its LogP of -5.7) of the resulting PROTAC minimizes aggregation during in vitro assays, a common pitfall with more hydrophobic linkers .

Bifunctional Payload Attachment for ADCs

The carboxylic acid group allows for stable conjugation to surface lysines on an antibody, while the two amine groups can be used for the simultaneous attachment of two different payloads (e.g., a cytotoxic drug and a fluorescent imaging agent), or two copies of the same drug to increase the drug-to-antibody ratio (DAR) in a controlled manner [1].

Branched Multifunctional Probe Construction

In chemical biology, this linker enables the creation of branched probes. The single acid can be used to attach a targeting ligand, while one amine is conjugated to a reporter (e.g., biotin or a fluorophore) and the second amine to a purification handle (e.g., a cleavable tag) [2]. Its broad solubility profile (water, DMSO, DCM, DMF) allows for sequential conjugations in different solvent systems .

Surface Modification for Biocompatibility

The high purity (≥98%) and branched PEG structure make it an excellent reagent for modifying nanoparticle or biosensor surfaces . The dual amine termini can form stable amide bonds with activated surface carboxylates, creating a dense, hydrophilic PEG coating. This reduces non-specific protein adsorption more effectively than linear PEG coatings due to the increased PEG chain density per attachment site, a known advantage of branched PEG architectures [3].

Application
Selection Property
Validation Focus
Multivalent PROTAC design
Branched heterotrifunctional architecture
Stoichiometric control, dual-ligand presentation, aqueous compatibility
ADC dual-payload conjugation
2:1 amine-to-acid reactive site ratio
Drug-to-antibody ratio precision, linker stability
Branched bioconjugate probes
Orthogonal amine/acid reactivity
Sequential conjugation yields, reporter/purification handle integration
Nanoparticle surface PEGylation
High purity, dense branched PEG coating
Non-specific binding reduction, surface hydrophilicity

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